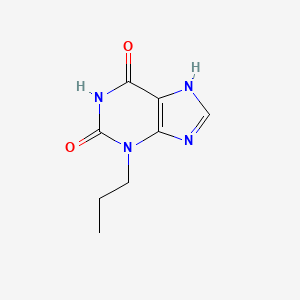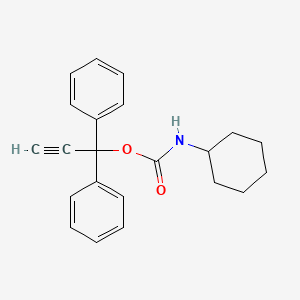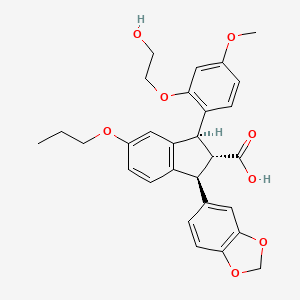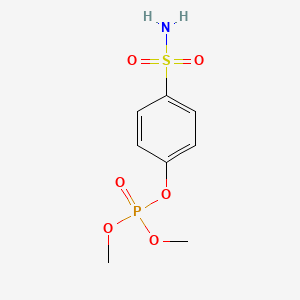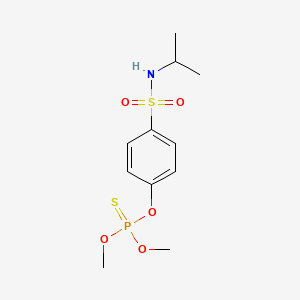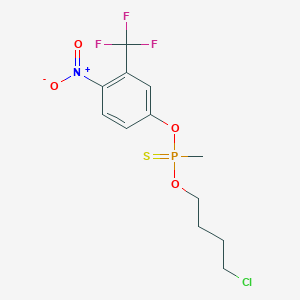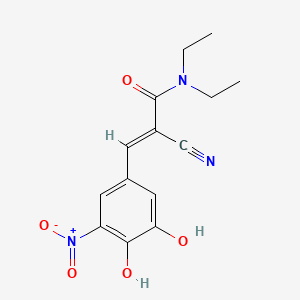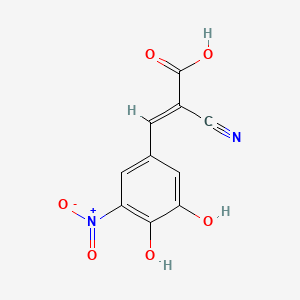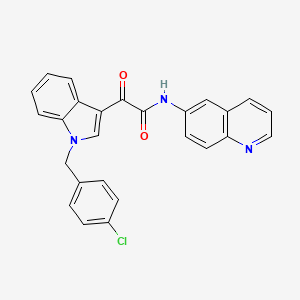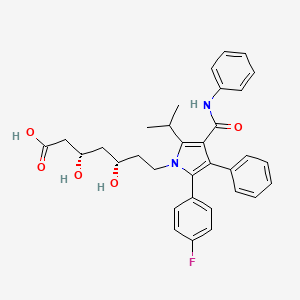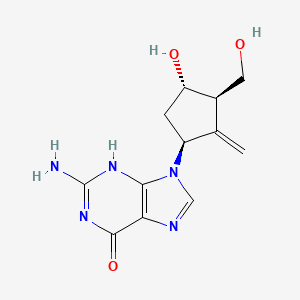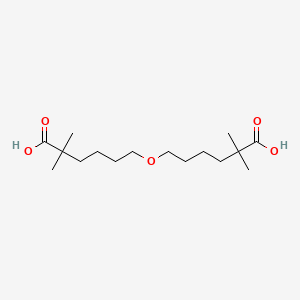
吉姆卡宾
描述
Gemcabene is a new drug that lowers low-density lipoprotein cholesterol (LDL-C), decreases triglycerides, and raises high-density lipoprotein cholesterol (HDL-C).
Gemcabene is a dialkyl ether dicarboxylic acid with antihyperlipidemic activity. In animal models gemcabene increased high density lipoprotein (HDL) cholesterol levels and increased HDL particle size. Low-density lipoprotein cholesterol, trigylcerides, and apolipoprotein C-III levels were decreased as well. In human test subjects, the HDL lowering effect of gemcabene was only seen in patients with high (>200 mg/dl) levels of triglycerides.
科学研究应用
降脂药
吉姆卡宾是一种新型降脂药 . 研究表明,吉姆卡宾通过C/EBP-δ介导的转录机制下调急性期C反应蛋白(CRP) . 这表明吉姆卡宾可以用来控制体内的脂类水平,可能有助于预防动脉粥样硬化等疾病 .
心血管疾病
炎症在动脉粥样硬化进展中起着关键作用,动脉粥样硬化会导致心血管疾病 . 研究表明,吉姆卡宾可以抑制IL-6和IL-1β诱导的CRP产生 ,这可能有助于减少炎症并减缓心血管疾病的进展。
高脂血症
吉姆卡宾正在被研究用于治疗高脂血症 . 高脂血症是指血液中脂类水平异常升高,可导致动脉粥样硬化和其他心血管疾病。
骨关节炎和疼痛
研究表明,吉姆卡宾可能具有抗炎活性,这对治疗骨关节炎和疼痛有益 . 在动物关节炎和疼痛模型中,发现吉姆卡宾可以减轻骨关节炎和疼痛 .
炎症性关节炎
吉姆卡宾的抗炎活性也在炎症性关节炎的动物模型中被观察到 . 这表明吉姆卡宾可以用于管理患有这种疾病的患者的症状。
严重高甘油三酯血症
吉姆卡宾正在一项II期随机、双盲、安慰剂对照研究中进行评估,以评估其对严重高甘油三酯血症患者的疗效、安全性及耐受性 . 这种疾病的特点是血液中甘油三酯水平很高,这会增加患心脏病的风险。
作用机制
Target of Action
Gemcabene primarily targets the low-density lipoprotein cholesterol (LDL-C) , triglycerides , and high-density lipoprotein cholesterol (HDL-C) . It also acts on C-reactive protein (CRP) , a marker of inflammation . The compound’s role is to lower LDL-C, decrease triglycerides, and raise HDL-C .
Mode of Action
Gemcabene is a peroxisome proliferation-activated receptor (PPARα) agonist . Its mechanism of action is designed to enhance the clearance of very low-density lipoproteins (VLDLs) in the plasma and inhibit the production of fatty acids and cholesterol in the liver . It also inhibits the incorporation of 14C-acetate into hepatocytes, thereby stopping the mechanism of fatty acids and cholesterol synthesis .
Biochemical Pathways
Gemcabene affects the lipid metabolism pathway . It downregulates acute-phase C-reactive protein via a C/EBP-δ-mediated transcriptional mechanism . This results in a decrease in CRP, which is a marker of inflammation and a predictor of cardiovascular risk .
Pharmacokinetics
Gemcabene is a hydrophilic molecule, and its uptake into cells is mediated by three nucleoside transporters: SLC29A1, SLC28A1, and SLC28A3 . It is a pro-drug that requires serial phosphorylation by multiple kinases to become pharmacologically active . The majority of intracellular gemcabene is inactivated by deamination by cytidine deaminase (CDA) to form 2’2’ difluorodeoxyuridine (dFdU) .
Result of Action
The molecular effects of gemcabene include the reduction of LDL-C, decrease in triglycerides, and increase in HDL-C . On a cellular level, gemcabene inhibits IL-6 plus IL-1β-induced CRP production in human hepatoma cells and TNF-α-stimulated primary human coronary artery endothelial cells . It also downregulates inflammatory, lipid-altering, and cell-signaling genes .
Action Environment
Gemcabene is a novel, once-daily, oral therapy . It is designed for patients who are unable to achieve normal levels of LDL-C or triglycerides with currently approved therapies, primarily statin therapy . The efficacy, safety, and tolerability of gemcabene are being evaluated in clinical studies .
生化分析
Biochemical Properties
Gemcabene has been found to interact with various biomolecules in the body. It is known to inhibit both cholesterol and fatty acid synthesis . This is achieved by the reduction of overall hepatic de novo triglyceride and cholesterol synthesis, and increased VLDL clearance via reduction of hepatic ApoC-III mRNA and plasma ApoC-III levels .
Cellular Effects
Gemcabene has demonstrated significant effects on various types of cells and cellular processes. In human hepatoma cells, gemcabene inhibited IL-6 plus IL-1β-induced CRP production in a concentration-dependent manner . In TNF-α-stimulated primary human coronary artery endothelial cells, both CRP and IL-6 productions were reduced by 70% at 2 mM gemcabene concentration .
Molecular Mechanism
The molecular mechanism of action of gemcabene involves transcriptional down-regulation of CRP. This is achieved through the overlapping downstream C/EBP and NF-κB binding sites which are important for gemcabene-mediated CRP transcription . Gel shift assays identified the transcription factor that binds to the downstream CRP promoter as C/EBP-δ .
Temporal Effects in Laboratory Settings
Gemcabene has shown to have long-term effects on cellular function. As a monotherapy and in combination with statins, gemcabene markedly reduced CRP in humans
Dosage Effects in Animal Models
In animal models, gemcabene has shown a dose-dependent effect. In the STAM™ murine model of NASH, gemcabene intervention showed improvement in joint swelling and attenuation of paw withdrawal latency .
Metabolic Pathways
Gemcabene is involved in the lipid metabolism pathway. It inhibits both cholesterol and fatty acid synthesis
属性
IUPAC Name |
6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O5/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20/h5-12H2,1-4H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBRCRVFFHJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171407 | |
| Record name | Gemcabene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183293-82-5 | |
| Record name | Gemcabene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183293825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemcabene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gemcabene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMCABENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96UX1DDKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does gemcabene affect inflammatory markers?
A1: Clinical trials indicate gemcabene can lower C-reactive protein (CRP), a marker of inflammation [, ]. Further research suggests this might be due to a C/EBP-δ-mediated transcriptional mechanism [].
Q2: Does gemcabene impact VLDL metabolism?
A2: Research suggests that gemcabene may regulate genes involved in VLDL-remnant trafficking, potentially impacting cardiovascular disease [].
Q3: What is the major metabolic pathway of gemcabene in humans?
A3: The primary metabolic pathway for gemcabene in humans is glucuronidation [].
Q4: Which enzyme plays a major role in gemcabene glucuronidation?
A4: Studies using human liver microsomes point to UDP-glucuronosyltransferase 2B7 (UGT2B7) as the main enzyme responsible for gemcabene glucuronidation [].
Q5: Are there any known drug-drug interactions involving gemcabene and renal transporters?
A5: Yes, research shows gemcabene and its major metabolite, gemcabene acylglucuronide, can inhibit the organic anion transporter 3 (OAT3), potentially affecting the renal clearance of drugs like quinapril [].
Q6: Does gemcabene interact with P-glycoprotein or major CYP450 enzymes?
A6: In vitro and in vivo studies suggest that gemcabene is unlikely to cause significant interactions with P-glycoprotein, CYP450 enzymes (including those metabolizing atorvastatin and simvastatin), or FMO-3 [].
Q7: What effects has gemcabene demonstrated in preclinical models of dyslipidemia?
A7: In LDL receptor-deficient mice, a model for homozygous familial hypercholesterolemia, gemcabene alone and in combination with atorvastatin effectively reduced LDL-C []. In PPAR-α knockout mice, gemcabene lowered VLDL-C, LDL-C, and triglycerides, indicating a PPAR-α-independent effect [].
Q8: Has gemcabene shown efficacy in clinical trials for dyslipidemia?
A8: Yes, gemcabene has demonstrated significant lipid-lowering effects in clinical trials, particularly in reducing LDL-C, non-HDL-C, apolipoprotein B, and hsCRP when added to statin therapy [, , ].
Q9: Are there any clinical trials exploring gemcabene's potential in NASH?
A9: Yes, based on its lipid-lowering and anti-inflammatory properties, gemcabene is being investigated as a potential treatment for non-alcoholic steatohepatitis (NASH) [, ]. Early clinical trials suggest potential for triglyceride reduction in certain NASH patients [, ].
Q10: What were the findings of the ROYAL-1 Phase 2b study?
A10: The ROYAL-1 study investigated gemcabene as an add-on therapy to statins in hypercholesterolemic subjects. The study aimed to assess if gemcabene could further reduce LDL-C and other lipid parameters in patients not at their target goals []. Detailed results stratified by statin intensity were slated for presentation at the American Heart Association Scientific Sessions.
Q11: Is there a role for gemcabene in treating familial partial lipodystrophy (FPLD)?
A11: A small, open-label study explored gemcabene in FPLD patients with elevated triglycerides and hepatic steatosis []. While some patients showed triglyceride reductions, responses were heterogeneous, potentially linked to differing genetic etiologies. Further research is needed in this area.
Q12: What are the next steps in gemcabene research?
A12: Further investigation is necessary to fully elucidate gemcabene's mechanism of action, clarify its role in different patient populations (including those with FPLD and NASH), and explore its long-term safety and efficacy [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





